molecular formula C17H17N12O16P3 B146796 5-Azido-2-nitrobenzoyl-8-azido ATP CAS No. 129391-97-5

5-Azido-2-nitrobenzoyl-8-azido ATP

Katalognummer B146796
CAS-Nummer: 129391-97-5
Molekulargewicht: 738.3 g/mol
InChI-Schlüssel: WQKDGRLVQXNEBZ-SDBHATRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-ATP) is a synthetic compound used in scientific research to study the mechanism of action of proteins and enzymes involved in cellular processes. ANB-ATP is a photoreactive ATP analog that can be used to covalently label proteins and study their interactions with other molecules.

Wirkmechanismus

5-Azido-2-nitrobenzoyl-8-azido ATP works by mimicking the structure and function of ATP, a molecule that is essential for energy transfer in cells. When 5-Azido-2-nitrobenzoyl-8-azido ATP is introduced into a cell, it can be selectively incorporated into proteins and enzymes that bind ATP. Upon exposure to UV light, 5-Azido-2-nitrobenzoyl-8-azido ATP can form a covalent bond with the target protein, allowing researchers to study the protein's structure and function.

Biochemische Und Physiologische Effekte

5-Azido-2-nitrobenzoyl-8-azido ATP has been shown to have minimal effects on the biochemical and physiological properties of the target protein or enzyme. However, the covalent bond formed between 5-Azido-2-nitrobenzoyl-8-azido ATP and the protein may alter the protein's activity or function, depending on the location of the labeling site and the nature of the protein.

Vorteile Und Einschränkungen Für Laborexperimente

5-Azido-2-nitrobenzoyl-8-azido ATP has several advantages for use in lab experiments, including its ability to selectively label specific amino acid residues in proteins, its photoreactive properties that allow for covalent labeling, and its compatibility with various spectroscopic techniques. However, 5-Azido-2-nitrobenzoyl-8-azido ATP also has limitations, such as the potential for non-specific labeling, the need for UV light exposure, and the potential for altered protein function.

Zukünftige Richtungen

For 5-Azido-2-nitrobenzoyl-8-azido ATP research may include the development of new labeling strategies, the optimization of labeling conditions, and the exploration of new applications in various fields of research.

Synthesemethoden

5-Azido-2-nitrobenzoyl-8-azido ATP can be synthesized by a multistep process involving the reaction of 5-azido-2-nitrobenzoic acid with ATP. The resulting 5-Azido-2-nitrobenzoyl-8-azido ATP product can be purified using high-performance liquid chromatography (HPLC) and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

5-Azido-2-nitrobenzoyl-8-azido ATP has been widely used in scientific research to study the mechanism of action of various proteins and enzymes involved in cellular processes such as signal transduction, ion channels, and protein kinases. 5-Azido-2-nitrobenzoyl-8-azido ATP can be used to covalently label specific amino acid residues in proteins, allowing researchers to identify the binding sites and study the interactions between proteins and other molecules.

Eigenschaften

CAS-Nummer

129391-97-5

Produktname

5-Azido-2-nitrobenzoyl-8-azido ATP

Molekularformel

C17H17N12O16P3

Molekulargewicht

738.3 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate

InChI

InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1

InChI-Schlüssel

WQKDGRLVQXNEBZ-SDBHATRESA-N

Isomerische SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]

Synonyme

5-azido-2-nitrobenzoyl-8-azido ATP
ANB-8-N3-ATP

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.